molecular formula C48H73ClN2O6 B1194452 4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid CAS No. 1443461-21-9

4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid

Katalognummer B1194452
CAS-Nummer: 1443461-21-9
Molekulargewicht: 809.57
InChI-Schlüssel: DSNMRZSQABDJDK-PZFKGGKESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GSK2838232 is a novel human immune virus (HIV) maturation inhibitor being developed for the treatment of chronic HIV infection. GSK2838232 is a betulin derivative.

Wissenschaftliche Forschungsanwendungen

HIV-1 Infection Treatment

Scientific Field

This application falls under the field of Virology and Pharmacology , specifically focusing on the treatment of HIV-1 infection.

Application Summary

GSK2838232 is a novel HIV-1 maturation inhibitor (MI) that is being developed for the treatment of HIV-1 infection in combination with other antiretroviral therapy (ART) . It blocks the proteolytic cleavage of HIV-1 Gag at the junction of capsid and spacer peptide 1 (CA/SP1), rendering newly-formed virions non-infectious .

Methods of Application

This study was a 10-day monotherapy, open-label, adaptive, dose-ranging, repeat-dose study . Single daily doses of GSK2838232 and Cobicistat were administered from Day 1 to Day 10 .

Results or Outcomes

The study found that GSK2838232 with cobicistat was well tolerated and exhibited efficacy as a short-term monotherapy in participants with HIV-1 . This positive proof-of-concept study supports the continued development of GSK2838232 for the treatment of HIV as part of combination antiretroviral therapy .

Intrinsic Resistance Study of HIV-2 and SIV

Scientific Field

This application is in the field of Virology , specifically studying the intrinsic resistance of HIV-2 and SIV to the maturation inhibitor GSK2838232.

Application Summary

The study aimed to assess the potential utility of GSK2838232 as an option for HIV-2 treatment by determining the activity of the compound against a panel of HIV-1, HIV-2, and SIV isolates in culture .

Methods of Application

The study involved testing GSK2838232 against a panel of HIV-1, HIV-2, and SIV isolates in culture . The susceptibility of these viruses to GSK2838232 was then assessed .

Results or Outcomes

The study found that while GSK2838232 was highly active against HIV-1 isolates, HIV-2 isolates and SIV isolates were highly resistant to GSK2838232 . The determinants of resistance were found to map to CA/SP1 .

Chronic HIV Infection Treatment

Scientific Field

This application is in the field of Pharmacology and Infectious Diseases , specifically focusing on the treatment of chronic HIV infection.

Application Summary

GSK2838232 was developed for the treatment of chronic HIV infection . It is a HIV-1 maturation inhibitor and is active against a broad range of isolates, including those resistant to bevirimat .

Results or Outcomes

The study found that GSK2838232 was well tolerated and exhibited a good safety profile . It also showed promising pharmacokinetics profile, making it a potential candidate for the treatment of chronic HIV infection .

Drug Resistance Study

Scientific Field

This application is in the field of Pharmacology and Virology , specifically studying the resistance of HIV to different drugs.

Application Summary

The study aimed to understand the resistance of HIV to different stages of the HIV-1 viral life cycle . The inhibition of the maturation process of HIV-1 is a novel point of intervention for drug development, distinct from viral entry and the protease, reverse transcriptase, or integrase enzyme inhibitors .

Methods of Application

The study involved testing GSK2838232 against different stages of the HIV-1 viral life cycle . The susceptibility of these viruses to GSK2838232 was then assessed .

Results or Outcomes

The study found that GSK2838232 is a novel maturation inhibitor that is active against a broad range of isolates, including those resistant to other inhibitors . This suggests that GSK2838232 could be a potential candidate for the treatment of drug-resistant HIV .

Eigenschaften

IUPAC Name

4-[[(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-[(1R)-2-[(3-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H73ClN2O6/c1-30(2)40-34(52)26-48(37(53)29-51(24-23-50(10)11)28-31-13-12-14-32(49)25-31)22-21-46(8)33(41(40)48)15-16-36-45(7)19-18-38(57-39(54)27-43(3,4)42(55)56)44(5,6)35(45)17-20-47(36,46)9/h12-14,25,30,33,35-38,53H,15-24,26-29H2,1-11H3,(H,55,56)/t33-,35+,36-,37+,38+,45+,46-,47-,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNMRZSQABDJDK-PZFKGGKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1=O)C(CN(CCN(C)C)CC6=CC(=CC=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1=O)[C@H](CN(CCN(C)C)CC6=CC(=CC=C6)Cl)O)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H73ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

809.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HIV Inhibitor GSK2838232

Citations

For This Compound
1
Citations
L Schoba - unipub.uni-graz.at
Das Human Immunodeficiency Virus (HIV) ist ein weltweit verbreitetes Retrovirus. Die Zahl der HIV-positiven Menschen wird weltweit auf circa 36, 9 Millionen geschätzt. Man …
Number of citations: 0 unipub.uni-graz.at

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.